molecular formula C9H7FN2O B1444461 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1820747-54-3

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1444461
CAS No.: 1820747-54-3
M. Wt: 178.16 g/mol
InChI Key: LDGFIGWXLOGLER-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures, such as oxazoles or imidazoles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Oxazoles or imidazoles.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Scientific Research Applications

5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.

    Anticancer Activity: It inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole:

    5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole: Similar to the chlorinated derivative, but with different electronic and steric effects.

Uniqueness: The presence of the fluorine atom in 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and material science applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGFIGWXLOGLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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